2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
Description
2-(4-(3-(4-Chlorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide is a synthetic small molecule characterized by a central tetrazole ring substituted with a ureido-phenyl group and a dimethylcarboxamide moiety. The tetrazole core, a bioisostere for carboxylic acids, may enhance metabolic stability compared to analogous thiazole-based compounds .
Properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methylcarbamoylamino]phenyl]-N,N-dimethyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O2/c1-25(2)17(27)16-22-24-26(23-16)15-9-7-14(8-10-15)21-18(28)20-11-12-3-5-13(19)6-4-12/h3-10H,11H2,1-2H3,(H2,20,21,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZFIUUKAVHRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide , often referred to as a tetrazole derivative, has garnered attention for its diverse biological activities. Tetrazoles are known for their pharmacological significance, exhibiting various properties such as antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article compiles relevant research findings, case studies, and data tables to elucidate the biological activity of this specific compound.
Structure and Properties
The molecular structure of the compound includes a tetrazole ring fused with a ureido group and a chlorobenzyl moiety, contributing to its potential biological effects. The presence of the tetrazole ring is particularly noteworthy due to its role in enhancing the compound's lipophilicity and biological interactions.
Antibacterial Activity
Research has shown that tetrazole derivatives can exhibit significant antibacterial properties. In a study evaluating various synthesized compounds, including tetrazoles, it was found that certain derivatives displayed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The compound may similarly demonstrate antibacterial efficacy due to its structural features.
Table 1: Antibacterial Activity of Tetrazole Derivatives
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
Antiviral Activity
In another study focusing on antiviral properties, tetrazole-containing compounds were evaluated against the influenza virus. The results indicated that structural modifications significantly influenced antiviral activity. Compounds with specific substituents on the tetrazole ring demonstrated higher selectivity indices and lower IC50 values . This suggests that the compound may possess potential antiviral activity that warrants further investigation.
Table 2: Antiviral Activity of Tetrazole Derivatives
| Compound | Virus Type | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 1 | Influenza A | 18.4 | >38 |
| 2 | Influenza B | 46 | >16 |
Enzyme Inhibition
Tetrazoles have also been studied for their ability to inhibit various enzymes. A notable example is the inhibition of urease and acetylcholinesterase (AChE), which are critical in various physiological processes. The compound's structure may influence its binding affinity to these enzymes, potentially leading to therapeutic applications in treating conditions like urinary tract infections and Alzheimer's disease .
Table 3: Enzyme Inhibition Potency
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 1 | Urease | 1.13 |
| 2 | Acetylcholinesterase | 2.14 |
Case Studies
Several case studies have highlighted the effectiveness of tetrazole derivatives in clinical settings:
- Anticancer Studies : Research has indicated that certain tetrazoles exhibit cytotoxic effects against cancer cell lines, suggesting potential for development as anticancer agents .
- Inflammatory Conditions : In vivo studies have shown that tetrazoles can reduce inflammation markers, indicating their potential use in treating inflammatory diseases .
Scientific Research Applications
Unfortunately, information regarding the applications of the compound "2-(4-(3-(4-chlorobenzyl)ureido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide" is limited within the provided search results. However, the search results do provide information on related compounds and pathways:
Hydantoins
- The synthesis of new 5-substituted hydantoins, involving the chemical transformation of 5-methylene hydantoins, has been documented . One example is the synthesis of 5-((Benzylamino)methyl)-3-(4-chlorophenyl)imidazolidine-2,4-dione (8) .
Urea Derivatives
- The reaction of 5-methylene hydantoins with benzylamine resulted in a ring-opened urea derivative, N-Benzyl-3-(benzylamino)-2-(3-(4-chlorophenyl)ureido)propanamide (15) .
Tryptophan-Kynurenine (Trp-KYN) Pathway
- The Trp-KYN pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Kynurenine (KYN) metabolites, such as kynurenic acid (KYNA), quinolinic acid (QUIN), and indoleamine 2,3-dioxygenases (IDOs), are being investigated for their roles as potential risk factors, biomarkers, or therapeutic targets .
- KYNA, a metabolite in the KYN pathway, has neuroprotective properties, acting as an antioxidant and NMDA receptor antagonist . It has shown potential in preventing neurological damage in experimental models of brain disorders .
- The Trp-KYN pathway also involves the production of 3-hydroxyanthranilic acid (3-HAA), which exhibits dual pro-oxidant and antioxidant properties depending on its concentration and the cellular environment .
- Tryptamine, produced in the tryptamine pathway, also displays both pro-oxidant and antioxidant activities, with its effects varying depending on the biological context .
- Indoxyl sulfate (INS), produced via the indoxyl sulfate (INS) pathway, has a dual role as a pro-oxidant and antioxidant, with its effects being context- and concentration-dependent .
Benzoxazines
Chemical Reactions Analysis
Tetrazole Ring Formation
The tetrazole moiety is typically synthesized via -dipolar cycloaddition between nitriles and sodium azide under acidic conditions . For example, in the synthesis of analogous tetrazole derivatives (e.g., 3-(5-phenyl-2H-tetrazol-2-yl)pyridine ), Chan–Evans–Lam coupling was employed using pyridin-3-ylboronic acid and 5-phenyl-1H-tetrazole in dimethyl sulfoxide (DMSO) with Cu₂O as a catalyst . This method achieves high regioselectivity for the N2-isomer (87% yield) .
Urea Linkage Construction
The urea group in the target compound is likely formed via nucleophilic substitution between an isocyanate intermediate and a primary amine. For instance, Pd-catalyzed C–N coupling reactions using ligands such as L17 (Xantphos) facilitate the formation of aryl ureas under mild conditions (80–120 °C) . In related studies, N-aryl heterocycles were synthesized via sequential N-arylation and C–H activation steps .
Carboxamide Functionalization
The dimethylcarboxamide group is introduced via substitution of a carboxylic acid or ester intermediate with dimethylamine. For example, in the synthesis of benzotriazoles , carboxamide groups were appended via Pd-catalyzed coupling followed by diazotization/cyclization .
Hydrolytic Stability
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The tetrazole ring exhibits moderate stability under acidic conditions but may degrade under prolonged exposure to strong bases (e.g., NaOH) .
-
The urea linkage is susceptible to hydrolysis under strongly acidic or basic conditions, necessitating protective strategies during synthesis .
Thermal Behavior
Differential scanning calorimetry (DSC) of structurally similar tetrazoles (e.g., 3-(5-phenyl-2H-tetrazol-2-yl)pyridine ) revealed a melting point of 112–114 °C, suggesting thermal stability suitable for pharmaceutical processing .
Tetrazole Modifications
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Halogenation : Electrophilic substitution at the tetrazole C5 position can introduce halogens using reagents like NBS or Cl₂ .
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Cross-Coupling : Pd-mediated Suzuki-Miyaura coupling enables aryl group introduction at the tetrazole ring .
Urea Derivative Reactions
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Alkylation : The 4-chlorobenzyl group can undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the urea to a bis-amine but is rarely utilized due to instability .
Comparative Reaction Data
Spectroscopic Characterization
Key spectral data for analogous compounds include:
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¹H NMR : Urea NH protons resonate at δ 12.3–12.7 ppm (DMSO-d₆) .
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¹³C NMR : Tetrazole carbons appear at δ 150–160 ppm, while carboxamide carbonyls occur at δ 165–175 ppm .
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IR : Stretching vibrations for C=O (1640–1710 cm⁻¹) and N–H (3145–3305 cm⁻¹) are diagnostic .
Challenges and Optimization
Comparison with Similar Compounds
Key Observations:
- Bioisosteric Advantages : The tetrazole core in the target compound may offer improved solubility and resistance to enzymatic degradation compared to thiazole-based analogs like those in .
- Carboxamide Diversity : The N,N-dimethyl substitution contrasts with bulkier groups (e.g., 2,4-dichlorobenzyl in ), which could impact target binding affinity or pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
